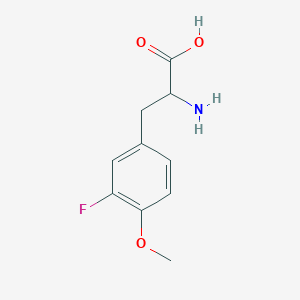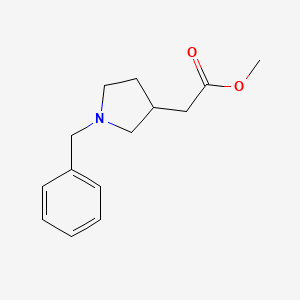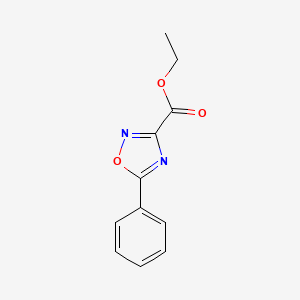![molecular formula C7H5N3O2S B1308554 7-Nitrobenzo[d]thiazol-2-amine CAS No. 89793-81-7](/img/structure/B1308554.png)
7-Nitrobenzo[d]thiazol-2-amine
Übersicht
Beschreibung
7-Nitrobenzo[d]thiazol-2-amine is a chemical compound that is part of a broader class of nitrobenzothiazole derivatives. These compounds are known for their diverse range of biological activities and applications in chemical synthesis. Although the provided papers do not directly discuss 7-Nitrobenzo[d]thiazol-2-amine, they provide insights into the reactivity and properties of structurally related compounds, which can be extrapolated to understand the behavior of 7-Nitrobenzo[d]thiazol-2-amine.
Synthesis Analysis
The synthesis of nitrobenzothiazole derivatives is not explicitly detailed in the provided papers. However, the papers do discuss the reactions of related compounds, which often involve the formation of derivatives through reactions with amines. For example, the reaction of amines with 4-fluoro-7-nitrobenzo-2-oxa-1,3-diazole (NBD-F) suggests that nitrobenzothiazole derivatives could potentially be synthesized through similar reactions involving the displacement of a leaving group by an amine .
Molecular Structure Analysis
The molecular structure of nitrobenzothiazole derivatives can be complex, and their stability can be influenced by the nature of the substituents on the benzothiazole ring. The paper on stable triazenes derived from 5-nitrobenzo[c]-1,2-thiazole-3-diazonium provides insight into the structural aspects of related compounds. The extraordinary stability of the triazenes formed in this study is attributed to protonation at the heterocyclic nitrogen atom, which could be a factor in the stability of 7-Nitrobenzo[d]thiazol-2-amine as well .
Chemical Reactions Analysis
The chemical reactivity of nitrobenzothiazole derivatives can be inferred from the reactions described in the papers. The first paper discusses the formation of fluorescent derivatives when amines react with NBD-F, indicating that nitrobenzothiazole compounds can participate in reactions that form new bonds with nitrogen-containing groups . The second paper describes the formation of stable triazenes through azo coupling reactions, which could suggest that 7-Nitrobenzo[d]thiazol-2-amine might also undergo similar reactions under appropriate conditions .
Physical and Chemical Properties Analysis
While the physical and chemical properties of 7-Nitrobenzo[d]thiazol-2-amine are not directly reported in the provided papers, the properties of related compounds can provide some insights. For instance, the fluorescence properties of the derivatives formed from the reaction with NBD-F suggest that 7-Nitrobenzo[d]thiazol-2-amine derivatives might also exhibit fluorescence under certain conditions . The stability of the triazenes mentioned in the second paper implies that nitrobenzothiazole derivatives can have significant stability, which could be relevant for the storage and handling of 7-Nitrobenzo[d]thiazol-2-amine .
Wissenschaftliche Forschungsanwendungen
1. Antibacterial Research
- Application : 7-Nitrobenzo[d]thiazol-2-amine is used in the synthesis of hybrid antimicrobials that combine the effect of two or more agents. This represents a promising antibacterial therapeutic strategy .
- Method : The compound is synthesized with thiazole and sulfonamide, groups known for their antibacterial activity. It is then investigated for its antibacterial activity, both in isolation and in complex with the cell-penetrating peptide octaarginine .
- Results : Several of the synthesized compounds display potent antibacterial activity against both Gram-negative and Gram-positive bacteria. The isopropyl substituted derivative displays a low MIC of 3.9 μg mL −1 against S. aureus and A. xylosoxidans .
2. COX-2 Inhibition
- Application : Compounds containing 7-Nitrobenzo[d]thiazol-2-amine have shown fair COX-2 inhibitory activity .
- Method : The specific methods of application or experimental procedures were not detailed in the source .
- Results : The compounds showed fair COX-2 inhibitory activity (IC 50 = 0.11–0.35 μM) compared to the selective COX-2 inhibitor (celecoxib, IC 50 = 0.09 μM) and diclofenac (IC 50 = 0.83 μM) .
3. Anti-Biofilm Formation
- Application : Compounds containing 7-Nitrobenzo[d]thiazol-2-amine have shown moderate anti-biofilm formation activity against Pseudomonas aeruginosa .
- Method : The specific methods of application or experimental procedures were not detailed in the source .
- Results : The compounds showed moderate anti-biofilm formation activity. Docking studies revealed that these compounds bind to the active site of Pseudomonas aeruginosa quorum sensing LasR system with better affinity compared to reference compounds .
4. Antioxidant, Analgesic, Anti-Inflammatory, and Antimicrobial Activities
- Application : Thiazole ring compounds, such as 7-Nitrobenzo[d]thiazol-2-amine, have been found to exhibit a range of biological activities including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
- Method : The specific methods of application or experimental procedures were not detailed in the source .
- Results : The compounds have shown diverse biological activities with lesser side effects .
5. Anti-Cancer Research
- Application : Compounds containing 7-Nitrobenzo[d]thiazol-2-amine have shown potential as anti-cancer agents .
- Method : The specific methods of application or experimental procedures were not detailed in the source .
6. Neuroprotective Activity
- Application : Thiazole ring compounds, such as 7-Nitrobenzo[d]thiazol-2-amine, have been found to exhibit neuroprotective activity .
- Method : The specific methods of application or experimental procedures were not detailed in the source .
- Results : The compounds have shown neuroprotective activity with lesser side effects .
Safety And Hazards
7-Nitrobenzo[d]thiazol-2-amine is associated with several hazard statements, including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and obtaining special instructions before use .
Eigenschaften
IUPAC Name |
7-nitro-1,3-benzothiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N3O2S/c8-7-9-4-2-1-3-5(10(11)12)6(4)13-7/h1-3H,(H2,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMRCAIHFSHXPPH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)[N+](=O)[O-])SC(=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00401957 | |
| Record name | 7-Nitrobenzo[d]thiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00401957 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Nitrobenzo[d]thiazol-2-amine | |
CAS RN |
89793-81-7 | |
| Record name | 7-Nitrobenzo[d]thiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00401957 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(4-fluorophenyl)-2-({5-[(E)-2-phenylethenyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-1-ethanone](/img/structure/B1308476.png)
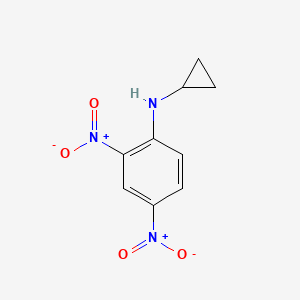
![5-Chlorothiazolo[5,4-b]pyridin-2-amine](/img/structure/B1308478.png)
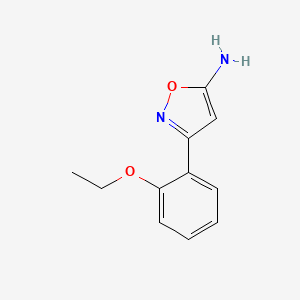
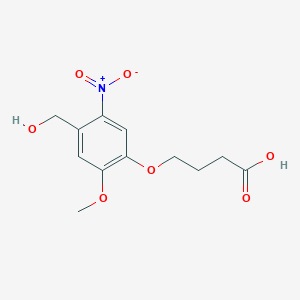
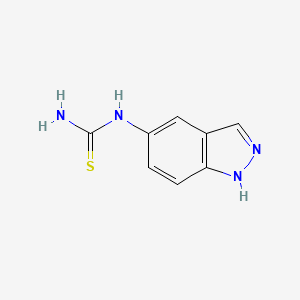
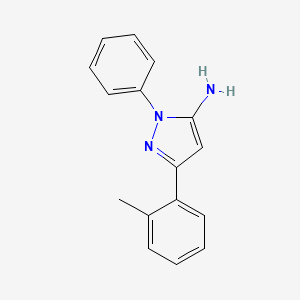
![1-[4-(1-Adamantyl)phenyl]adamantane](/img/structure/B1308494.png)
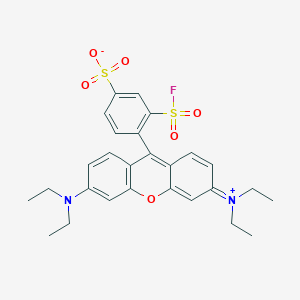
![[3,4,6-triacetyloxy-5-(1,1,2,2,3,3,4,4,4-nonafluorobutylsulfonyloxy)oxan-2-yl]methyl Acetate](/img/structure/B1308500.png)
